Vinyl fluoride

Description

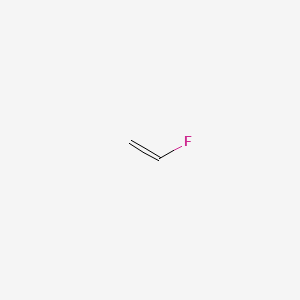

Fluoroethene is a monohaloethene and a gas molecular entity.

Structure

3D Structure

Properties

IUPAC Name |

fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F/c1-2-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCNUKMRBVNAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F, Array | |

| Record name | VINYL FLUORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24981-14-4 | |

| Record name | Poly(vinyl fluoride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24981-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021435 | |

| Record name | Vinyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl fluoride, stabilized appears as a colorless gas with a faint ethereal odor. Shipped as a confined liquid under its vapor pressure. Any leak can either be liquid or vapor. Contact with the liquid can cause frostbite. Easily ignited. Vapors are heavier than air. Can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Colorless gas with a faint, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a faint, ethereal odor., Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | VINYL FLUORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/567 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0660.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-98 °F at 760 mmHg (USCG, 1999), -72 °C, -98 °F | |

| Record name | VINYL FLUORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/567 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0660.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Flammable gas, NA (Gas) | |

| Record name | VINYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0660.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Soluble in ether., Soluble in ethanol and acetone, Water solubility at 80 °C (g/100 g water): 0.94 (at 3.4 MPa), 1.54 (at 6.9 MPa), In water, 1.29X10+4 mg/L at 25 °C /Estimated/, Solubility in water: none, Insoluble | |

| Record name | VINYL FLUORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0660.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.707 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.636 (liquid) at 21 °C, Heat of evaporation: 13494 J/mol at -20 °C; Density = 0.775 g/cu cm at -30 °C; Critical density = 0.320 g/cu cm, 0.707 at 32 °F, 1.60(relative gas density) | |

| Record name | VINYL FLUORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/567 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0660.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.6 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.58 (Air= 1), Relative vapor density (air = 1): 1.6, 1.6 | |

| Record name | VINYL FLUORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/567 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

25.2 atm (NIOSH, 2023), Vapor pressure = 2.4 mPa @ 21 °C, 1.98X10+4 mm Hg at 25 °C /Extrapolated/, 25.2 atm | |

| Record name | VINYL FLUORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/567 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0660.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

75-02-5 | |

| Record name | VINYL FLUORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2598465ICX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/567 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/YZ702AD8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-258 °F (USCG, 1999), -160.5 °C, -161 °C, -257 °F | |

| Record name | VINYL FLUORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/567 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0660.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

"History of vinyl fluoride synthesis"

A

Comprehensive Technical Guide to the Historical Synthesis of Vinyl Fluoride (B91410)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the key synthetic routes for vinyl fluoride, tracing their historical development. It includes detailed experimental protocols derived from seminal patents and publications, quantitative data for comparative analysis, and visualizations of the core chemical processes.

Early Discoveries and Foundational Methods

This compound was first synthesized in 1901 by the Belgian chemist Frédéric Swarts through the reaction of zinc with 1,1-difluoro-2-bromoethane.[1][2] However, early commercial and industrial-scale production methods focused on more readily available starting materials, primarily acetylene (B1199291).

Synthesis from Acetylene and Hydrogen Fluoride

The direct addition of hydrogen fluoride (HF) to acetylene has been a cornerstone of this compound synthesis. This method, while conceptually straightforward, has undergone significant evolution to improve catalyst performance and product yields.

Early catalytic methods for the hydrofluorination of acetylene often employed mercury compounds.[2][3][4] These catalysts, typically mercuric chloride on a charcoal support, facilitated the reaction at relatively low temperatures.[2] However, these early processes were plagued by low space-time yields and rapid catalyst deactivation, rendering them unsuitable for large-scale, economical production.[3]

A significant improvement in this area was the development of multi-component catalysts. For instance, a catalyst comprising a porous carrier impregnated with a mercuric compound and an inorganic compound of lead, tin, cadmium, or zinc was shown to have high activity at lower reaction temperatures and a longer operational lifetime with reduced formation of by-products like tar.[4]

Table 1: Comparison of Early Acetylene Hydrofluorination Methods

| Catalyst System | Support | Temperature (°C) | Molar Ratio (HF:Acetylene) | Key Observations | Reference |

| Mercuric Oxide or Halide | Charcoal | ~40 | Not specified | Low space-time yields, short catalyst life | [2][3] |

| Mercuric Compound + Pb, Sn, Cd, or Zn Compound | Porous Carrier | 25 - 250 | 1:1 to 5:1 | High activity at low temperatures, prolonged catalyst life | [4] |

Experimental Protocol: Synthesis of this compound using a Mercury-Based Catalyst

This protocol is based on the descriptions found in related patents for the hydrofluorination of acetylene.

-

Catalyst Preparation: A porous activated carbon carrier is impregnated with a solution of mercuric chloride and a salt of lead, tin, cadmium, or zinc. The impregnated carrier is then dried.

-

Pre-treatment: The catalyst is pre-treated by passing hydrogen fluoride gas over it at a temperature of 30 to 300°C.[4]

-

Reaction: A gaseous mixture of acetylene and hydrogen fluoride, with a molar ratio typically ranging from 1:1 to 1:5, is passed through a reactor containing the prepared catalyst. The reaction temperature is maintained between 25°C and 250°C.[4]

-

Product Separation: The product stream, containing this compound, unreacted starting materials, and by-products, is then subjected to purification, likely involving distillation, to isolate the this compound.

Logical Workflow for Mercury-Catalyzed Acetylene Hydrofluorination

Caption: Workflow for this compound synthesis via mercury-catalyzed hydrofluorination of acetylene.

To overcome the issues associated with mercury catalysts, aluminum-based catalysts were developed. Aluminum fluoride and aluminum oxide were found to be effective for the hydrofluorination of acetylene, offering short induction periods, high reaction rates, and long catalyst life.[5]

Table 2: Operating Conditions for Aluminum-Based Catalysis

| Catalyst | Temperature (°F) | Molar Ratio (HF:Acetylene) | Space Velocity (vol/vol catalyst/hr) | Product | Reference |

| Aluminum Fluoride | 450 - 650 | Molar excess of HF (up to 15:1) | 200 - 300 | This compound | [5] |

| Aluminum Oxide | 450 - 650 | Molar excess of HF (up to 15:1) | 200 - 300 | This compound | [5] |

| Aluminum Fluoride | 450 - 650 | Molar excess of HF (up to 15:1) | 200 - 300 | 2,2-difluoroethane | [5] |

Experimental Protocol: Synthesis of this compound using an Aluminum Fluoride Catalyst

This protocol is based on the descriptions provided in a key patent on the subject.[5]

-

Catalyst Preparation: The aluminum fluoride catalyst is dried before use by heating in a stream of an inert gas.

-

Reaction: Acetylene and hydrogen fluoride are mixed, with a molar excess of hydrogen fluoride (up to a 15:1 ratio). This mixture is then passed over the aluminum fluoride catalyst at a temperature between 450 and 650°F. The flow rate is maintained between 200 and 300 volumes of the gas mixture (at standard conditions) per volume of catalyst per hour.

-

Product Recovery: The effluent gases from the reactor, containing this compound, are collected and purified to recover the final product.

Reaction Pathway for Acetylene Hydrofluorination

Caption: Stepwise addition of hydrogen fluoride to acetylene.

Synthesis from Chlorinated Ethanes

An alternative to acetylene-based routes involves the use of chlorinated ethanes as starting materials. These methods often proceed through intermediate fluorine-containing compounds.

From 1,1-Difluoroethane

A significant advancement in this compound synthesis was the pyrolysis of 1,1-difluoroethane.[3] This process involves the dehydrofluorination of 1,1-difluoroethane at elevated temperatures, often in the presence of a catalyst.

Table 3: Pyrolysis of 1,1-Difluoroethane for this compound Synthesis

| Catalyst/Surface | Temperature (°C) | Conversion (%) | Yield (%) | Reference |

| Steel Wool | 330 - 334 | 40 | 71 | [3] |

| Steel Wool | 600 ± 25 | 64 | 88 | [3] |

| Calcium Fluoride | ~500 | - | - | [3] |

Experimental Protocol: Pyrolysis of 1,1-Difluoroethane over Steel Wool

This experimental description is adapted from a 1952 patent.[3]

-

Apparatus: An iron pipe with a one-inch diameter is packed with steel wool and heated to the desired temperature.

-

Reaction: 1,1-difluoroethane is passed over the heated steel wool surface. For example, over a period of two hours and forty-five minutes, 156 parts of 1,1-difluoroethane are led over a steel wool surface heated to 330-334°C.

-

Product Separation: The exit gases are passed through a sodium fluoride trap to remove hydrogen fluoride. The product is then condensed in a trap cooled with solid carbon dioxide-acetone.

-

Purification: The condensed product is distilled to separate the this compound from unreacted 1,1-difluoroethane and any intermediate boiling point fractions.

Pyrolysis of 1,1-Difluoroethane

Caption: Dehydrofluorination of 1,1-difluoroethane to produce this compound.

From Vinyl Chloride

A continuous process for the synthesis of this compound from vinyl chloride and hydrogen fluoride has also been developed. This process involves the formation of intermediate compounds, 1-chloro-1-fluoroethane (B11141) and 1,1-difluoroethane, followed by pyrolysis.[6]

Experimental Protocol: Continuous Synthesis from Vinyl Chloride

This protocol is a summary of a patented continuous process.[6]

-

Reaction Step 1 (Addition and Substitution): A flow of gaseous vinyl chloride is introduced into a liquid phase of anhydrous hydrogen fluoride at approximately room temperature and atmospheric pressure. This leads to the formation of 1-chloro-1-fluoroethane and 1,1-difluoroethane.

-

Reaction Step 2 (Pyrolysis): The gaseous mixture from the first reactor, containing hydrogen fluoride, vinyl chloride, 1-chloro-1-fluoroethane, and 1,1-difluoroethane, is passed into a pyrolysis chamber heated to 400-800°C at around atmospheric pressure.

-

Separation and Recycling: The gases leaving the pyrolysis reactor are cooled and sent to a distillation column. This compound and hydrogen chloride are separated from the higher boiling point components (hydrogen fluoride, vinyl chloride, 1,1-difluoroethane, and 1-chloro-1-fluoroethane), which are then recycled back to the first reactor.

Table 4: Example of Continuous Synthesis from Vinyl Chloride

| Parameter | Value |

| Vinyl Chloride Feed Rate | 30 N liters/hour |

| Liquid Phase Temperature (Reactor 1) | ~35°C |

| Pyrolysis Temperature (Reactor 2) | ~600°C |

| This compound Production Rate | ~30 N liters/hour |

| Overall Yield (with respect to vinyl chloride) | > 85% |

| Data from a specific example in the patent.[6] |

Workflow for Continuous this compound Synthesis from Vinyl Chloride

Caption: Continuous two-stage process for this compound synthesis from vinyl chloride.

Modern Synthetic Strategies

While the aforementioned methods form the historical basis of industrial this compound production, modern organic synthesis has introduced a variety of new strategies, often aimed at laboratory-scale synthesis with high stereoselectivity. These include methods like the hydrodefluorination of trifluoromethylated alkenes and the Shapiro fluorination reaction. These newer methods, while not historically central to bulk production, are of significant interest to researchers in medicinal chemistry and materials science.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 75-02-5 [chemicalbook.com]

- 3. US2599631A - Preparation of this compound - Google Patents [patents.google.com]

- 4. US3555102A - Method for producing a this compound - Google Patents [patents.google.com]

- 5. US2471525A - Reaction of an acetylene with hf to produce this compound and/or difluoroethane andhomologues thereof - Google Patents [patents.google.com]

- 6. US3414627A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. A Practical Synthesis of Terminal Vinyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of an Essential Monomer: A Technical Retrospective on Frédéric Swarts' 1901 Discovery of Vinyl Fluoride

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the foundational discovery of vinyl fluoride (B91410) by the Belgian chemist Frédéric Swarts in 1901. While the original publication containing the detailed experimental protocol from the Bulletin de la Classe des Sciences of the Académie Royale de Belgique could not be accessed for this review, this document consolidates the available scientific information to provide a comprehensive overview of this pivotal moment in organofluorine chemistry.

Introduction: The Dawn of Organofluorine Chemistry

Frédéric Swarts was a trailblazer in the field of organofluorine chemistry. His work in the late 19th and early 20th centuries laid the groundwork for the synthesis of a vast array of fluorinated organic compounds. Among his significant contributions was the first successful synthesis of vinyl fluoride (fluoroethene) in 1901. This discovery opened the door to the development of fluoropolymers, most notably polythis compound (PVF), a material prized for its exceptional chemical resistance and durability.

The Synthesis of this compound: A Debromination Approach

Based on available scientific literature, Swarts' synthesis of this compound involved the reaction of zinc with 1,1-difluoro-2-bromoethane. This reaction is a classic example of a dehalogenation, specifically a debromination, facilitated by a metal.

It is important to note that the precise experimental conditions employed by Swarts, including temperature, pressure, solvent, and the specific apparatus used, are not detailed in the accessible secondary literature. The information presented herein is based on the general understanding of the chemical transformation he reported.

The overall reaction can be depicted as follows:

CHF₂CH₂Br + Zn → CH₂=CHF + ZnBrF

In this process, zinc metal acts as a reducing agent, abstracting the bromine and one of the fluorine atoms from the 1,1-difluoro-2-bromoethane molecule to form this compound and zinc bromofluoride.

Experimental Protocols (General Overview)

While Swarts' original detailed methodology is unavailable, a general protocol for this type of reaction can be inferred.

Synthesis of the Precursor: 1,1-difluoro-2-bromoethane

Debromination to this compound

The core of Swarts' discovery was the reaction of 1,1-difluoro-2-bromoethane with zinc. A plausible, generalized experimental workflow would involve:

-

Reaction Setup: A reaction vessel, likely made of glass, would be charged with zinc metal, possibly in the form of dust or turnings to maximize surface area.

-

Addition of Reactant: 1,1-difluoro-2-bromoethane would be introduced to the reaction vessel. The reaction may have been carried out in a solvent, although the identity of a solvent, if any, is not documented in available sources.

-

Reaction Conditions: The mixture would likely be heated to initiate and sustain the reaction. The this compound gas produced would be collected, possibly by displacement of water or in a cooled trap.

-

Purification: The collected this compound gas would likely have been subjected to purification steps to remove any unreacted starting material, byproducts, or solvent vapors.

Quantitative Data

Regrettably, specific quantitative data from Swarts' original 1901 publication, such as the reaction yield, boiling point, and density of the newly synthesized this compound, are not available in the reviewed literature. The following table summarizes the modern, accepted physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₂H₃F |

| Molar Mass | 46.04 g/mol |

| Boiling Point | -72 °C |

| Melting Point | -160.5 °C |

| Density (gas, at 0 °C) | 2.1 g/L |

| Appearance | Colorless gas |

Note: The data presented in this table is from modern chemical literature and not from Frédéric Swarts' original 1901 publication.

Visualization of the Discovery

The following diagrams illustrate the logical progression of Swarts' synthesis of this compound based on the available information.

Caption: Logical workflow of Frédéric Swarts' 1901 synthesis of this compound.

A Comprehensive Technical Guide to the Chemical and Physical Properties of Vinyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of vinyl fluoride (B91410) (fluoroethene). The information is presented in a clear and structured format, designed to be a valuable resource for professionals in research and development. This guide includes key data, detailed experimental protocols for property determination, and a visualization of the interplay between its molecular characteristics and macroscopic properties.

Chemical Properties

Vinyl fluoride (C₂H₃F) is a halogenated organic compound characterized by a vinyl group attached to a fluorine atom.[1][2] Its chemical behavior is largely dictated by the high electronegativity of the fluorine atom and the presence of the carbon-carbon double bond.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃F | [1][3][4][5][6][7][8][9] |

| Synonyms | Fluoroethene, Fluoroethylene, Monofluoroethylene | [3][4][5][7][10][11] |

| Molecular Weight | 46.04 g/mol | [1][3][9] |

| Reactivity | Highly reactive; can polymerize.[12] Reacts with alkali and alkaline earth metals, as well as powdered aluminum, zinc, and beryllium.[10] | |

| Polymerization | Undergoes free-radical polymerization to form polythis compound (PVF).[13][14] This process is typically carried out under high pressure in aqueous suspension or emulsion.[13] | |

| Chemical Stability | Chemically stable under normal conditions.[15] Commercial preparations often contain a stabilizer, such as d-limonene, to prevent spontaneous polymerization.[10] |

Reactivity and Polymerization

The double bond in this compound makes it susceptible to addition reactions. The fluorine atom, being highly electronegative, influences the electron density of the double bond, affecting its reactivity compared to other vinyl halides.[13]

The most significant chemical property of this compound is its ability to undergo polymerization to form polythis compound (PVF), a fluoropolymer with high resistance to weathering, chemical attack, and water absorption.[8][10][13] The polymerization is typically initiated by peroxides or azo compounds and is conducted at temperatures ranging from 50 °C to 150 °C.[13] The reaction conditions, particularly temperature, can influence the crystallinity and melting point of the resulting polymer.[13]

Physical Properties

This compound is a colorless gas at standard temperature and pressure, possessing a faint, ethereal odor.[1][3][5][8][9][11][16] It is typically shipped as a liquefied compressed gas.[3][11]

Table 2: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless gas | [1][3][5][8][16] |

| Odor | Faint, ethereal | [1][3][5][8][9][11][16] |

| Melting Point | -160.5 °C (-256.9 °F; 112.6 K) | [1][10][16] |

| Boiling Point | -72.2 °C (-98.0 °F; 201.0 K) | [1][4][10][16] |

| Density (Liquid) | 0.636 g/cm³ | [1] |

| Vapor Density (air = 1) | 1.6 | [4][10][11][12][17][18] |

| Vapor Pressure | 25.2 atm (370.4 psi) at 21 °C | [1][4][10][17][18] |

| Solubility in Water | Slightly soluble (1.1% by weight) | [1][10] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, and diethyl ether.[10] Generally more soluble in non-polar solvents.[19] | |

| Autoignition Temperature | 385 °C (725 °F) | [1] |

| Flash Point | Flammable Gas | [3][11][18] |

| Explosive Limits in Air | 2.6–21.7% | [1][17][18] |

| Ionization Potential | 10.37 eV | [4][11][12][17][18] |

| Heat of Vaporization | 361 kJ/kg | [1][5] |

| Dipole Moment | 1.4 Debye | [1][5] |

| Critical Temperature | 54.8 °C (328 K) | [1][5] |

| Critical Pressure | 5.24 MPa | [1][5] |

Experimental Protocols

Detailed experimental methodologies for determining the key physical and spectral properties of this compound are outlined below. These protocols are standard methods applicable to volatile organic compounds.

Determination of Physical Properties

-

Boiling Point: The boiling point of this compound can be determined by the micro-boiling point method using a Thiele tube. A small amount of the liquefied gas is introduced into a capillary tube, which is then attached to a thermometer and heated in a controlled manner in a heating bath. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

-

Melting Point: The melting point is determined using a cryostat. A sample of this compound gas is condensed and solidified on a pre-cooled surface within the cryostat. The temperature is then slowly increased, and the point at which the solid begins to melt is observed and recorded.

-

Vapor Pressure: The vapor pressure of liquefied this compound can be measured using a static method. A small amount of the liquid is placed in a thermostated, evacuated vessel connected to a pressure measuring device (manometer). The pressure of the vapor in equilibrium with the liquid is measured at various temperatures.

-

Density of the Gas: The gas density can be determined using the Dumas bulb method. A glass bulb of known volume is evacuated and weighed. It is then filled with this compound gas at a known temperature and pressure and weighed again. The density is calculated from the mass of the gas and the volume of the bulb.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: An IR spectrum of gaseous this compound is obtained using a gas cell with KBr or NaCl windows in an FTIR spectrometer. The gas is introduced into the cell at a specific pressure, and the spectrum is recorded. The resulting spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the C-H, C=C, and C-F bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectra are typically recorded for a solution of this compound in a deuterated solvent (e.g., CDCl₃) at low temperature to maintain it in the liquid state. A high-resolution NMR spectrometer is used. The ¹H NMR spectrum will show signals for the vinyl protons, with coupling patterns influenced by the adjacent fluorine atom. The ¹⁹F NMR spectrum will show a signal for the fluorine atom, coupled to the neighboring protons.

-

Mass Spectrometry (MS): A mass spectrum is obtained by introducing gaseous this compound into a mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The spectrum will show a molecular ion peak corresponding to the molecular weight of this compound and fragmentation patterns characteristic of the molecule.

Interplay of Properties: A Visual Representation

The following diagram illustrates the logical relationships between the molecular structure of this compound and its resulting chemical and physical properties.

Caption: Logical flow from molecular structure to properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound | CH2=CHF | CID 6339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Occupational Safety and Health Administration [osha.gov]

- 5. Vinyl_fluoride [chemeurope.com]

- 6. alliedgases.com [alliedgases.com]

- 7. This compound - ACGIH [acgih.org]

- 8. This compound | 75-02-5 [chemicalbook.com]

- 9. This compound | 75-02-5 | Benchchem [benchchem.com]

- 10. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. restoredcdc.org [restoredcdc.org]

- 12. Gas detectors and respiratory protection equipments C2H3F (this compound), CAS number 75-02-5 [en.gazfinder.com]

- 13. Polythis compound - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound | Fluorinated Hydrocarbon, Polymerization, Monomer | Britannica [britannica.com]

- 16. dupont.co.uk [dupont.co.uk]

- 17. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 19. solubilityofthings.com [solubilityofthings.com]

Unveiling the Molecular Architecture of Vinyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Vinyl fluoride (B91410) (C₂H₃F), a cornerstone monomer in the synthesis of fluoropolymers, possesses a unique molecular structure that dictates its chemical reactivity and physical properties. This in-depth technical guide provides a comprehensive overview of the molecular structure and bonding of vinyl fluoride, supported by quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Molecular Geometry and Bonding

This compound adopts a planar molecular geometry, a consequence of the sp² hybridization of its two carbon atoms. The molecule consists of a carbon-carbon double bond, with one carbon atom bonded to two hydrogen atoms and the other to one hydrogen atom and one fluorine atom. This arrangement leads to a specific set of bond lengths and angles that have been precisely determined through spectroscopic techniques.

The carbon-carbon double bond is a key feature, providing a site for addition reactions, while the highly electronegative fluorine atom significantly influences the electronic distribution within the molecule, resulting in a notable dipole moment.[1] This polarity impacts its intermolecular forces, which are primarily a combination of London dispersion forces and dipole-dipole interactions.[1]

Quantitative Structural Parameters

The precise bond lengths and angles of this compound have been elucidated primarily through microwave spectroscopy.[2][3] These experimentally determined values are crucial for computational modeling and for understanding the molecule's reactivity.

| Parameter | Value | Experimental Method |

| Bond Lengths | ||

| C=C | 1.337 ± 0.002 Å[2] | Microwave Spectroscopy |

| C-F | 1.344 ± 0.002 Å[2] | Microwave Spectroscopy |

| C-H (geminal to F) | 1.080 ± 0.005 Å[2] | Microwave Spectroscopy |

| C-H (cis to F) | 1.075 ± 0.005 Å[2] | Microwave Spectroscopy |

| C-H (trans to F) | 1.075 ± 0.005 Å[2] | Microwave Spectroscopy |

| Bond Angles | ||

| ∠FCC | 121.0 ± 0.2°[2] | Microwave Spectroscopy |

| ∠HCC (geminal to F) | 120° (assumed)[2] | Microwave Spectroscopy |

| ∠HCH | 117°[4] | Not Specified |

| ∠FCH | 112°[4] | Not Specified |

| Dipole Moment | 1.4 D[4][5] | Not Specified |

Experimental Determination of Molecular Structure

The structural parameters of this compound have been determined with high precision using various spectroscopic techniques. Microwave and infrared spectroscopy have been particularly instrumental in providing the detailed data presented in this guide.

Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the rotational constants of a molecule, from which highly accurate bond lengths and angles can be derived.

Experimental Protocol:

-

Sample Preparation: A gaseous sample of this compound, and its isotopically substituted analogues (e.g., containing ¹³C), is introduced into a waveguide sample cell at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Detection: The absorption of microwaves by the sample is detected as a function of frequency. The frequencies at which absorption occurs correspond to transitions between rotational energy levels.

-

Spectral Analysis: The observed rotational transitions (e.g., J=0→1 and J=1→2) are assigned, and the rotational constants (A, B, C) for each isotopic species are determined.[2][3]

-

Structure Determination: The moments of inertia are calculated from the rotational constants. By analyzing the data for multiple isotopic species, a precise molecular structure (r₀ or rₛ) can be determined through a least-squares fitting procedure.[2] A Stark effect spectrograph with square wave modulation is often employed for these measurements.[2]

Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. While less direct for determining bond lengths and angles than microwave spectroscopy, it provides valuable information about the bonding environment and force constants within the molecule.

Experimental Protocol:

-

Sample Preparation: A gaseous sample of this compound is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or NaCl).

-

IR Radiation: The sample is irradiated with a broad range of infrared radiation.

-

Transmission/Absorption Measurement: The amount of radiation transmitted or absorbed by the sample is measured as a function of wavenumber (cm⁻¹).

-

Spectral Analysis: The resulting infrared spectrum shows absorption bands corresponding to the different vibrational modes of the molecule (e.g., C-H stretch, C=C stretch, C-F stretch, bending modes). High-resolution techniques, such as tunable diode laser spectroscopy, can resolve the rotational fine structure within these vibrational bands, providing further structural information.[6][7] Low-resolution spectra are often recorded using a standard FTIR spectrometer.[7]

Visualizing Molecular Structure and Synthesis

Molecular Structure of this compound

The following diagram illustrates the planar structure of this compound, showcasing the connectivity of the atoms and the presence of the double bond.

Caption: Molecular structure of this compound.

General Synthesis Workflow

This compound can be synthesized through several industrial routes. The diagram below outlines a generalized workflow for its production.

Caption: Generalized synthesis of this compound.

Conclusion

The molecular structure of this compound, characterized by its planar geometry, specific bond lengths and angles, and significant dipole moment, is fundamental to its physical and chemical properties. Precise determination of these parameters through advanced spectroscopic techniques like microwave and infrared spectroscopy provides the foundational data necessary for researchers and professionals in materials science and drug development. A thorough understanding of its structure and bonding is paramount for predicting its reactivity, designing novel polymers, and assessing its potential applications.

References

- 1. Solved: The Lewis structure of this compound is shown below. Which of the following identifies al [Chemistry] [gauthmath.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. webqc.org [webqc.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

The Core Reactivity of Vinyl Fluoride Monomer: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl fluoride (B91410) (VF), a colorless, flammable gas, serves as a critical monomer for the production of polyvinyl fluoride (PVF), a fluoropolymer renowned for its exceptional chemical inertness, weather resistance, and thermal stability. Understanding the fundamental reactivity of the this compound monomer is paramount for controlling its polymerization, exploring its potential in copolymer synthesis, and comprehending its toxicological profile. This technical guide provides an in-depth analysis of the core reactivity of this compound, with a focus on its polymerization behavior, bond energetics, and metabolic activation. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to support researchers in their scientific endeavors.

Introduction

This compound (C₂H₃F) is an organohalogen compound that plays a significant role in the polymer industry.[1] Its primary application lies in the synthesis of polythis compound (PVF), a high-performance thermoplastic utilized in a variety of demanding applications, from architectural coatings to photovoltaic module backsheets.[2] The unique properties of PVF are a direct consequence of the strong carbon-fluorine bond present in the this compound monomer. This guide delves into the chemical reactivity of this compound, providing a foundational understanding for professionals in materials science and drug development, where fluorinated compounds are of increasing interest.[2]

Physicochemical Properties and Bond Energetics

The reactivity of this compound is intrinsically linked to its molecular structure and the energies of its chemical bonds. The presence of the highly electronegative fluorine atom significantly influences the electron distribution within the molecule, impacting its polymerization and chemical behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃F | [1] |

| Molar Mass | 46.04 g/mol | [3] |

| Boiling Point | -72.2 °C | [3] |

| Melting Point | -160.5 °C | [3] |

| Dipole Moment | 1.4 Debye | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, and acetone. | [4] |

The carbon-fluorine bond in this compound is notably strong, contributing to the thermal stability and chemical resistance of its polymer, PVF.[5] In contrast, the carbon-carbon double bond provides the site for polymerization reactions.

Table 2: Bond Dissociation Energies (BDE) of this compound

| Bond | Bond Dissociation Energy (kJ/mol) | Reference(s) |

| C-F | 452 | [5] |

| C=C | Weaker than the C=C bond in propene due to resonance effects. | [6] |

Polymerization Reactivity

This compound primarily undergoes free-radical polymerization to produce polythis compound. However, other polymerization methods have been explored, each with distinct characteristics and outcomes.

Free-Radical Polymerization

This is the most common method for the industrial production of PVF. The polymerization is typically initiated by radical initiators and proceeds via a chain-growth mechanism.

Figure 1: Free-Radical Polymerization of this compound.

The activation energy for the propagation step in the free-radical polymerization of vinyl monomers typically ranges from 3 to 5 kcal/mol (approximately 12.5 to 20.9 kJ/mol).[7] For the overall polymerization process, the apparent activation energy is generally in the range of 20 kcal/mol (approximately 84 kJ/mol).[7]

Experimental Protocol: Free-Radical Polymerization of this compound (Illustrative)

This protocol is a generalized representation based on common industrial practices for the polymerization of vinylidene fluoride, a closely related monomer.[8][9]

-

Reactor Preparation: A high-pressure autoclave reactor (e.g., Hastelloy) equipped with a stirrer, pressure and temperature sensors, and inlet/outlet valves is charged with deoxygenated water and a surfactant.

-

Monomer and Initiator Introduction: The reactor is pressurized with this compound monomer to the desired pressure. A solution of a radical initiator (e.g., a peroxide or an azo compound) is then introduced to start the reaction.

-

Polymerization: The reaction mixture is heated to a specific temperature (e.g., 80-130°C) and maintained at a constant pressure by continuously feeding this compound. The polymerization proceeds for a set duration to achieve the desired conversion.

-

Termination and Isolation: The reaction is terminated, and the resulting polymer dispersion is cooled and discharged. The polythis compound is then isolated, washed, and dried.

Ionic Polymerization

The electron-withdrawing nature of the fluorine atom suggests that this compound could be susceptible to anionic polymerization.[10] However, reports on the successful anionic polymerization of this compound are scarce. The high reactivity of the propagating anion can lead to side reactions. Cationic polymerization of this compound is also not a common method, as the fluorine atom tends to destabilize the cationic intermediate.[11][12]

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically used for the polymerization of alpha-olefins, have been shown to be effective in polymerizing this compound.[13] One study demonstrated that a catalyst system composed of vanadium oxytrichloride, tetrahydrofuran, and aluminum triisobutyl could polymerize this compound.[13] However, the resulting polymer did not exhibit high stereospecificity compared to polymers prepared by free-radical methods.[13]

Figure 2: Overview of this compound Polymerization Methods.

Reactivity Ratios in Copolymerization

Table 3: Reactivity Ratios of this compound (M₁) with a Comonomer (M₂) (Illustrative)

| Comonomer (M₂) | r₁ (VF) | r₂ | Reference(s) |

| Vinyl Chloride | 0.1 | 2.7 | [14] |

| Acrylamide | 1.28 | 0.012 | [14] |

Note: The provided reactivity ratios are for illustrative purposes and may vary depending on the specific reaction conditions.

Metabolic Reactivity and Toxicological Implications

In the context of drug development and toxicology, understanding the metabolic fate of this compound is essential. This compound is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[2] Its carcinogenicity is attributed to its metabolic activation in the liver.

The metabolic pathway is believed to be similar to that of vinyl chloride.[15] The initial step involves the oxidation of this compound by cytochrome P450 enzymes (specifically CYP2E1) to form the reactive epoxide, 2-fluoroethylene oxide.[15] This epoxide can then rearrange to 2-fluoroacetaldehyde.[15] These reactive metabolites can form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[4][16] One of the key promutagenic adducts formed is N²,3-ethenoguanine.[4]

Figure 3: Metabolic Activation Pathway of this compound.

Conclusion

The reactivity of this compound monomer is dominated by its propensity to undergo free-radical polymerization, a process central to the production of the highly valuable polymer, polythis compound. The strength of the C-F bond imparts exceptional stability to the resulting polymer. While ionic and coordination polymerization methods offer potential avenues for creating novel polymer architectures, they remain less explored and present significant synthetic challenges. From a toxicological standpoint, the metabolic activation of this compound to reactive intermediates that can damage DNA underscores the importance of stringent safety measures in its handling and processing. This guide provides a foundational understanding of these core reactivity principles to aid researchers in the fields of polymer chemistry, materials science, and drug development.

References

- 1. This compound | CH2=CHF | CID 6339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Vinyl Halides (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. webqc.org [webqc.org]

- 6. Solved The molecules propene (C3H6), this compound (C2H3 | Chegg.com [chegg.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP1440985A1 - Process for preparing vinylidenefluoride polymers. - Google Patents [patents.google.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Photocontrolled cationic polymerization of fluorinated vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Photocontrolled cationic polymerization of fluorinated vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. The Polymerization of Halogen Containing Monomers Using Ziegler-Natta Type Catalysts - ProQuest [proquest.com]

- 14. web.stanford.edu [web.stanford.edu]

- 15. This compound - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (this compound, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Vinyl Fluoride: A Comprehensive Technical Guide to its Role as a Fluoropolymer Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl fluoride (B91410) (VF), a colorless and flammable gas, serves as the fundamental building block for the high-performance fluoropolymer, polyvinyl fluoride (PVF).[1] PVF is renowned for its exceptional chemical inertness, outstanding weather resistance, and robust mechanical properties, making it a material of choice in a wide array of demanding applications, from architectural coatings and photovoltaic backsheets to aerospace components.[2][3] This in-depth technical guide provides a comprehensive overview of this compound as a precursor to fluoropolymers, detailing its properties, polymerization methodologies, and the characteristics of the resulting polymer. The information presented herein is intended to equip researchers, scientists, and professionals in drug development and other advanced fields with the core knowledge required to understand and utilize this important fluoromonomer.

Properties of this compound and Polythis compound

A thorough understanding of the physical and chemical properties of both the monomer and the resulting polymer is crucial for successful synthesis and application.